molecular formula C30H43N9O8 B14221845 L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valyl-L-histidine CAS No. 821776-11-8

L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valyl-L-histidine

Katalognummer: B14221845
CAS-Nummer: 821776-11-8
Molekulargewicht: 657.7 g/mol
InChI-Schlüssel: AQBGJPDAWZQVTG-DOBXXGNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valyl-L-histidine is a peptide compound composed of six amino acids: L-alanine, L-asparagine, L-phenylalanine, L-valine, and L-histidine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can produce large quantities of peptides with high purity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further studies or applications.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valyl-L-histidine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing various biological pathways and processes. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with applications in nutrition and medicine.

    L-Asparaginyl-L-phenylalanine: A dipeptide used in biochemical studies.

    L-Alanyl-L-phenylalanyl-L-alanyl-L-alanylglycine: A similar peptide with different amino acid composition.

Uniqueness

L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valyl-L-histidine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with various molecular targets, making it valuable in diverse research applications.

Eigenschaften

CAS-Nummer

821776-11-8

Molekularformel

C30H43N9O8

Molekulargewicht

657.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C30H43N9O8/c1-15(2)24(29(45)38-22(30(46)47)11-19-13-33-14-34-19)39-26(42)17(4)35-27(43)20(10-18-8-6-5-7-9-18)37-28(44)21(12-23(32)40)36-25(41)16(3)31/h5-9,13-17,20-22,24H,10-12,31H2,1-4H3,(H2,32,40)(H,33,34)(H,35,43)(H,36,41)(H,37,44)(H,38,45)(H,39,42)(H,46,47)/t16-,17-,20-,21-,22-,24-/m0/s1

InChI-Schlüssel

AQBGJPDAWZQVTG-DOBXXGNBSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N

Kanonische SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.